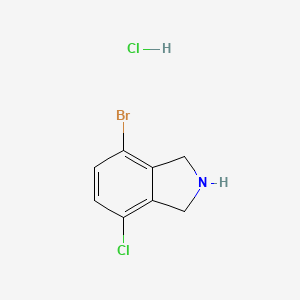
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various biologically active molecules and their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-nitrotoluene and 7-chloro-2,3-dihydro-1H-isoindole.
Reaction Conditions: The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) and catalysts such as palladium or nickel complexes.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the isoindole ring. This is typically achieved through a series of nucleophilic substitutions and eliminations under controlled temperatures (60-80°C) and pressures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain precise reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form isoindole-2,3-dione derivatives or reduction to form dihydroisoindole derivatives.
Cycloaddition Reactions: The isoindole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted isoindoles with different functional groups.
Oxidation Products: Isoindole-2,3-dione derivatives.
Reduction Products: Dihydroisoindole derivatives.
科学的研究の応用
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or expression.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- 4-bromo-2,3-dihydro-1H-isoindole hydrochloride
- 7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- 4-bromo-7-chloro-1H-indole hydrochloride
Uniqueness
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and potential biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H8BrCl2N |
|---|---|
分子量 |
268.96 g/mol |
IUPAC名 |
4-bromo-7-chloro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H |
InChIキー |
YXDOFLCMRSCOAU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2CN1)Br)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


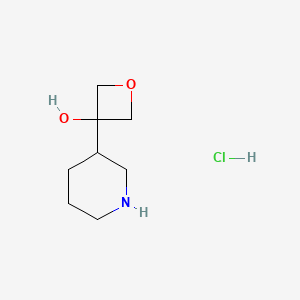
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
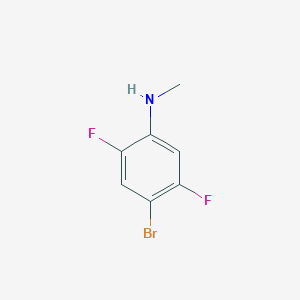
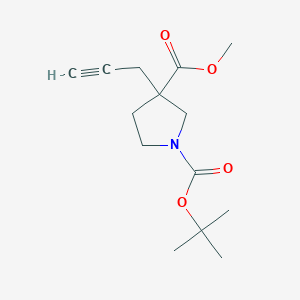
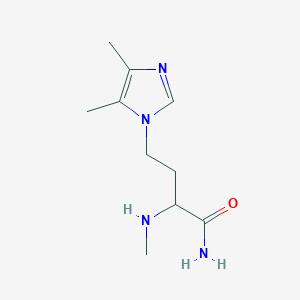
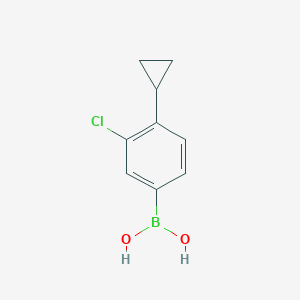
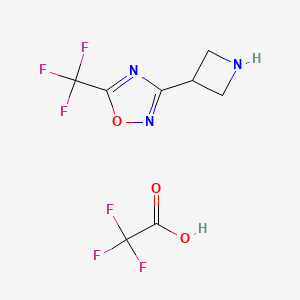
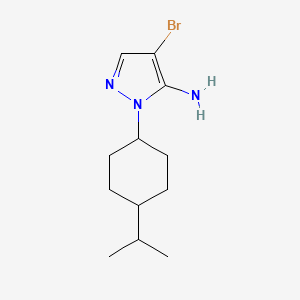
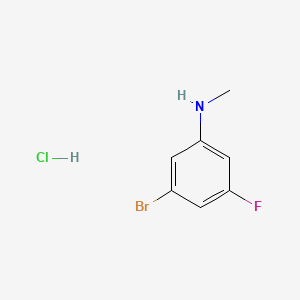
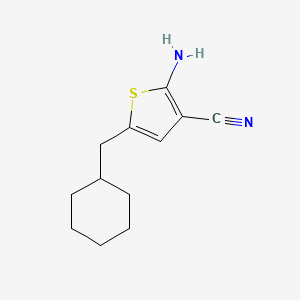
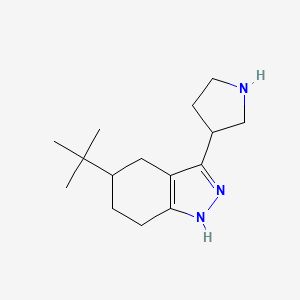
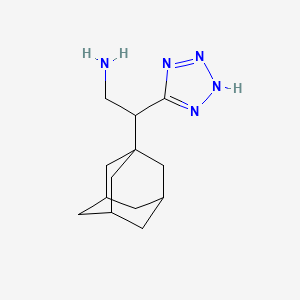
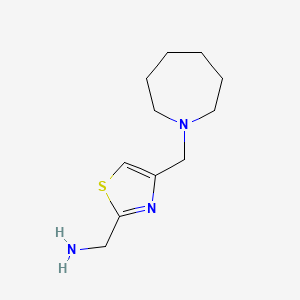
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
